N-(2-chlorobenzyl)-2-phenoxybutanamide
Description
N-(2-Chlorobenzyl)-2-phenoxybutanamide is a synthetic organic compound characterized by a 2-chlorobenzyl group attached to a butanamide backbone and a phenoxy substituent. The 2-chlorobenzyl moiety is a common feature in bioactive molecules, influencing electronic and steric interactions with biological targets . The phenoxy group may enhance lipophilicity and modulate receptor binding, as seen in analogs like N-(4-chlorobenzyl)-2-ethylbutanamide .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-12-13-8-6-7-11-15(13)18/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJYHFPWUJGKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-chlorobenzyl)-2-phenoxybutanamide typically begins with 2-chlorobenzylamine and 2-phenoxybutanoic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorobenzyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- N-(2-chlorobenzyl)-2-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the development of new materials with specific properties.
Biology and Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anticancer properties.
- It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry:
- This compound can be used in the production of specialty chemicals and polymers.
- It may also find applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-phenoxybutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Impact of Substituent Position and Halogen Type
| Compound Name | Molecular Formula | Substituent Position | Halogen | Key Properties |
|---|---|---|---|---|
| N-(2-Chlorobenzyl)-2-phenoxybutanamide | C₁₇H₁₈ClNO₂ | 2-chlorobenzyl | Cl | Enhanced lipophilicity; potential for ortho-substituent steric effects |
| N-(4-Chlorobenzyl)-2-ethylbutanamide | C₁₃H₁₈ClNO | 4-chlorobenzyl | Cl | Higher solubility due to para-substitution; reduced steric hindrance |
| N-(4-Fluorobenzyl)-2-ethylbutanamide | C₁₃H₁₈FNO | 4-fluorobenzyl | F | Increased electronegativity; altered binding affinity vs. Cl analogs |
- Ortho vs.
- Halogen Type : Fluorine in analogs like N-(4-fluorobenzyl)-2-ethylbutanamide increases electronegativity, which can enhance hydrogen bonding but reduce halogen bonding compared to chlorine .
Functional Group Variations
Table 2: Functional Group Comparisons
| Compound Name | Functional Groups | Biological Activity | Key Differences |
|---|---|---|---|
| This compound | Phenoxy, Chlorobenzyl | Hypothesized antimicrobial/anti-inflammatory | Phenoxy group may enhance π-π stacking |
| N-(2-Chlorobenzyl)-2-furamide | Furan, Chlorobenzyl | Antimicrobial | Furan’s aromaticity vs. phenoxy’s bulk |
| N-(2-Chlorobenzyl)-2-cyanoacetamide | Cyano, Acetamide | Broad-spectrum antimicrobial | Cyano group increases electrophilicity |
- Phenoxy vs.
- Cyano vs. Phenoxy: Cyano-containing analogs exhibit higher electrophilicity, enabling nucleophilic reactions (e.g., with thiols in enzymes), while phenoxy groups favor non-covalent interactions .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Profiles
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| This compound | 3.8 | 0.12 | Moderate (CYP3A4 substrate) |
| N-(4-Chlorobenzyl)-2-ethylbutanamide | 3.2 | 0.45 | High |
| N-(3-Bromobenzyl)-2-butanamine | 4.1 | 0.08 | Low (CYP2D6 substrate) |
- LogP and Solubility : The target compound’s higher LogP compared to para-substituted analogs suggests greater membrane permeability but lower aqueous solubility, a trade-off common in chlorobenzyl derivatives .
- Metabolism : Ortho-substituted chlorobenzyl compounds are often metabolized via CYP3A4 due to steric shielding of the chlorine atom, whereas brominated analogs face faster hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
